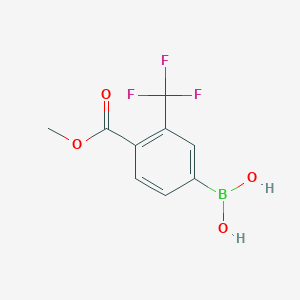
4-(Methoxycarbonyl)-3-(trifluoromethyl)phenylboronic acid
Vue d'ensemble
Description
4-(Methoxycarbonyl)-3-(trifluoromethyl)phenylboronic acid is a useful research compound. Its molecular formula is C9H8BF3O4 and its molecular weight is 247.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- BINOL Derivatives : A derivative of 4-(Methoxycarbonyl)-3-(trifluoromethyl)phenylboronic acid, used in the preparation and immobilization of (S)-BINOL on carbon nanotubes, demonstrated that the chemical and electronic integrity of the chiral BINOL ligand is maintained after immobilization. This compound's synthesis involved Suzuki C−C coupling and was key in characterizing hybrid nanomaterials (Monteiro et al., 2015).
Supramolecular Chemistry
- Supramolecular Assemblies : Phenylboronic and 4-methoxyphenylboronic acids, including variants of this compound, have been utilized in forming supramolecular assemblies. These assemblies were formed due to O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2 (Pedireddi & Seethalekshmi, 2004).
Catalysis
- Catalytic Activity in Organic Synthesis : Research has shown that this compound and related compounds can act as catalysts in various organic reactions. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been found effective for dehydrative amidation between carboxylic acids and amines, suggesting potential applications in peptide synthesis (Wang, Lu, & Ishihara, 2018).
Material Science
- Hybrid Material Development : The derivative (S)-6-(3-fluoro-4-(methoxycarbonyl)phenyl)-1,1′-bis-2-naphthol, related to this compound, was used as a probe in the quantitative analysis of organic material in hybrid materials. This application is significant in the development and characterization of advanced materials (Monteiro et al., 2015).
Photophysics
- Influence on Photochemical Behavior : Research has indicated that substituents in compounds like trans-4-(N-arylamino)stilbene, which can be related to this compound, significantly influence photochemical behavior, particularly in the formation of twisted intramolecular charge transfer states (Yang et al., 2004).
Pharmaceutical Chemistry
- Synthesis of Antibacterial Agents : Though not directly using this compound, related compounds have been synthesized for potential antibacterial applications. For example, derivatives like 3-(4-trifluoromethyl-2-nitrophenyl)indole, synthesized using similar boronic acids, have shown promising antibacterial potency (Al-Hiari et al., 2006).
Mécanisme D'action
Target of Action
Boronic acids and their esters, to which this compound belongs, are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
It is known that the kinetics of the reactions involving boronic acids and their esters are dependent on the substituents in the aromatic ring .
Biochemical Pathways
It is known that boronic acids and their esters can be involved in various biochemical reactions, including the synthesis of biologically active molecules .
Result of Action
It is known that boronic acids and their esters can be involved in the synthesis of biologically active molecules .
Action Environment
The action, efficacy, and stability of 4-(Methoxycarbonyl)-3-(trifluoromethyl)phenylboronic acid can be influenced by environmental factors. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Propriétés
IUPAC Name |
[4-methoxycarbonyl-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BF3O4/c1-17-8(14)6-3-2-5(10(15)16)4-7(6)9(11,12)13/h2-4,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQVSVOCCSWALW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OC)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene](/img/structure/B1426129.png)
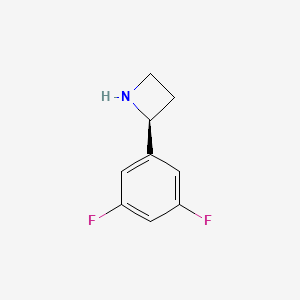

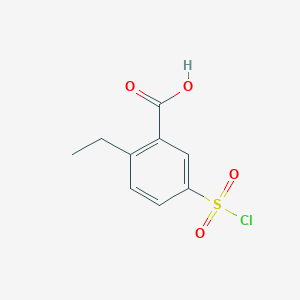
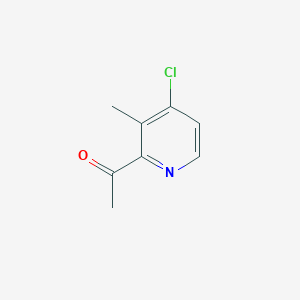



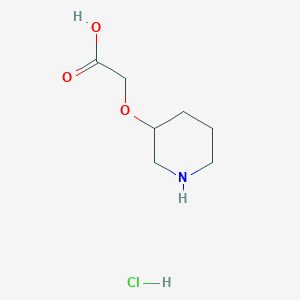
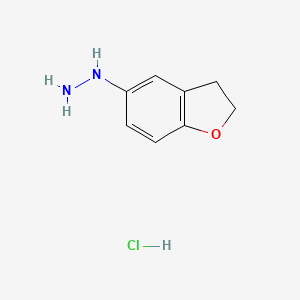
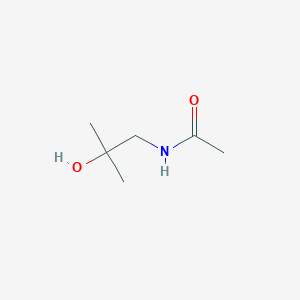

![1-Oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B1426148.png)
